![molecular formula C11H6N4O2S B501334 3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 73014-98-9](/img/structure/B501334.png)
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,6-bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.
Scientific Research Applications
Anticancer Activities
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown promising results in anticancer activities. Ding and Li (2011) synthesized derivatives that exhibited inhibitory activity against various cancer cell lines including liver, lung, and breast cancer (Ding & De-jiang Li, 2011). Chowrasia et al. (2017) further synthesized fluorinated derivatives of this compound, which demonstrated moderate to good antiproliferative potency against breast cancer, osteosarcoma, and leukemia (Chowrasia et al., 2017).
Antibacterial Activities
Various studies have synthesized derivatives of this compound with significant antibacterial properties. Hu and Li (2010) reported derivatives with effective antibacterial activity against common pathogens like S. aureus, E.coli, and B.subtilis (Hu & De-jiang Li, 2010). Other studies like Xiao et al. (2014) also synthesized derivatives exhibiting promising activity against E. coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Plant Growth Promotion
Zhang et al. (2002) synthesized derivatives of 3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole that showed significant growth-promoting effects on mung bean radicles (Zhang et al., 2002).
Antiviral Activity
The antiviral activity of these compounds has also been evaluated. Kritsanida et al. (2002) synthesized novel derivatives but found no antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).
properties
CAS RN |
73014-98-9 |
---|---|
Product Name |
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C11H6N4O2S |
Molecular Weight |
258.26g/mol |
IUPAC Name |
3,6-bis(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6N4O2S/c1-3-7(16-5-1)9-12-13-11-15(9)14-10(18-11)8-4-2-6-17-8/h1-6H |
InChI Key |
NTJAHJNZTGHMTR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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